molecular formula C18H22N2O2 B12750428 4-Acetyloxy-N,N-diallyltryptamine CAS No. 1445751-71-2

4-Acetyloxy-N,N-diallyltryptamine

Cat. No.: B12750428
CAS No.: 1445751-71-2
M. Wt: 298.4 g/mol
InChI Key: WRHFDIBXZYYCHO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dalcetin involves the acetylation of N,N-diallyltryptamine. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetylating agent.

Industrial Production Methods: Industrial production of Dalcetin would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial-grade reagents and solvents, with the reaction being carried out in large reactors. The product would then be purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: Dalcetin can undergo various chemical reactions, including:

    Oxidation: Dalcetin can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The compound can be reduced to form N,N-diallyltryptamine.

    Substitution: Dalcetin can undergo substitution reactions where the acetoxy group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: N,N-diallyltryptamine.

    Substitution: Various substituted tryptamine derivatives.

Scientific Research Applications

Dalcetin has been explored in

Properties

CAS No.

1445751-71-2

Molecular Formula

C18H22N2O2

Molecular Weight

298.4 g/mol

IUPAC Name

[3-[2-[bis(prop-2-enyl)amino]ethyl]-1H-indol-4-yl] acetate

InChI

InChI=1S/C18H22N2O2/c1-4-10-20(11-5-2)12-9-15-13-19-16-7-6-8-17(18(15)16)22-14(3)21/h4-8,13,19H,1-2,9-12H2,3H3

InChI Key

WRHFDIBXZYYCHO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(CC=C)CC=C

Origin of Product

United States

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